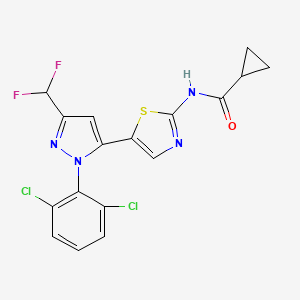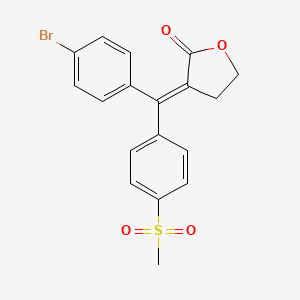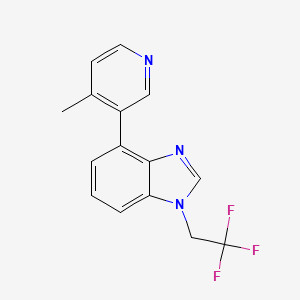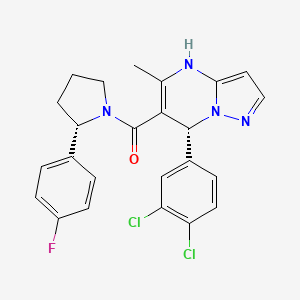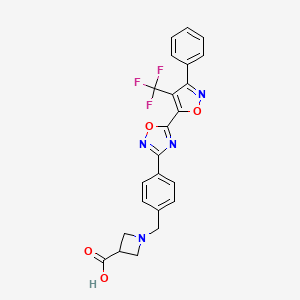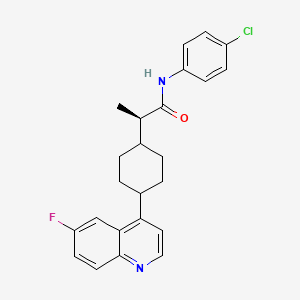
Linrodostat
Descripción general
Descripción
Linrodostat, also known as BMS-986205, is an experimental drug being studied for its immunomodulating and antineoplastic activities . It is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and has entered clinical trials for a variety of cancer types including bladder cancer, head and neck cancer, endometrial cancer, gastric cancer, malignant melanoma, liver cancer, non-small cell lung cancer, and solid tumors .
Synthesis Analysis
The process development and the kilogram-scale synthesis of linrodostat are described in the literature . The synthesis features several highly efficient telescoped processes and the use of Evans auxiliary to install a methyl-bearing .
Molecular Structure Analysis
The IUPAC name of Linrodostat is (2 R )- N - (4-Chlorophenyl)-2- [ (1s,4 S )-4- (6-fluoroquinolin-4-yl)cyclohexyl]propanamide . Its molecular formula is C24H24ClFN2O and it has a molar mass of 410.92 g·mol −1 .
Chemical Reactions Analysis
Linrodostat demonstrated limited off-target effects with no inhibitory activity detected against murine IDO2 or human TDO2 . It is a potent IDO1 inhibitor with promising pharmacokinetic profiles observed in multiple preclinical models supporting dosing once a day in a clinical setting .
Aplicaciones Científicas De Investigación
IDO1 Inhibitor
Linrodostat is an optimized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor . IDO1 is highly expressed in multiple cancers and may be an immunosuppressive mechanism for tumor escape via its production of metabolites that inhibit T-cell function .
Combination with Nivolumab
Linrodostat has shown potent pharmacodynamic (PD) activity, alone and in combination with nivolumab (nivo), in advanced cancers in a phase 1/2a trial . Nivo, a monoclonal antibody that targets PD-1, causes IDO1 upregulation, supporting a rationale for combining it with an IDO1 inhibitor .
Preclinical Program
The preclinical program aimed to identify a best-in-class IDO1 inhibitor with favorable pharmacokinetic (PK) characteristics . Linrodostat was evaluated preclinically and exhibited potent inhibition of kynurenine (kyn) production in IDO1-HEK293 cells .
Clinical Trials
Linrodostat has entered clinical trials for a variety of cancer types including bladder cancer, head and neck cancer, endometrial cancer, gastric cancer, malignant melanoma, liver cancer, non-small cell lung cancer, and solid tumors .
Potent Cellular Activity
Linrodostat exhibited potent cellular activity, suppressing kynurenine production in HEK293 cells overexpressing human IDO1 and HeLa cells stimulated with IFNγ . It showed no activity against tryptophan 2,3-dioxygenase or murine indoleamine 2,3-dioxygenase 2 .
Restoration of T-cell Proliferation
Linrodostat restored T-cell proliferation in a mixed-lymphocyte reaction of T cells and allogeneic IDO1-expressing dendritic cells . This suggests that Linrodostat can counteract the immunosuppressive tumor microenvironment and may improve cancer outcomes .
Pharmacokinetics
Linrodostat demonstrated a PK/PD relationship in the xenograft model, preclinical species, and samples from patients with advanced cancers, with high oral bioavailability in preclinical species and low to moderate systemic clearance .
Potential for Clinical Development
The data demonstrate that linrodostat potently and specifically inhibits IDO1 to block an immunosuppressive mechanism that could be responsible for tumor escape from host immune surveillance with favorable PK/PD characteristics that support clinical development .
Mecanismo De Acción
- IDO1 is responsible for oxidizing the essential amino acid tryptophan into the immunosuppressive metabolite kynurenine .
Target of Action
Mode of Action
Pharmacokinetics (PK)
Safety and Hazards
Direcciones Futuras
Linrodostat is currently in multiple clinical trials for treatment of patients with advanced cancers . The landscape of neoadjuvant therapy in muscle-invasive bladder cancer is rapidly evolving as novel agents previously approved in the metastatic setting are being used and tested in earlier disease states .
Propiedades
IUPAC Name |
(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTIYQIPSAGSBP-KLAILNCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linrodostat | |
CAS RN |
1923833-60-6 | |
| Record name | BMS-986205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linrodostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINRODOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of BMS-986205 and how does it interact with it?
A1: BMS-986205 selectively inhibits IDO1. It binds to the apoenzyme form of IDO1, competing with heme for the active site. [, , , ] This binding prevents IDO1 activation and subsequent enzymatic activity. []
Q2: What are the downstream effects of BMS-986205 inhibiting IDO1?
A2: Inhibiting IDO1 with BMS-986205 leads to decreased kynurenine production and restores tryptophan levels within the tumor microenvironment. [, , ] This, in turn, promotes the proliferation and activation of immune cells like dendritic cells, natural killer (NK) cells, and T-lymphocytes, while reducing tumor-associated regulatory T cells (Tregs). []
Q3: How does BMS-986205's mechanism of action differ from other IDO1 inhibitors?
A3: Unlike epacadostat, which binds to the heme group in IDO1's catalytic center, BMS-986205 and LY3381916 bind to the apo-IDO1, competing with heme for the active site. [] This unique mechanism classifies BMS-986205 as a suicide inhibitor. []
Q4: Is there evidence that BMS-986205 impacts B cell activity in the tumor microenvironment?
A4: Recent studies suggest that BMS-986205 significantly reduces tumor-infiltrating B cells (TIL-B) in a preclinical melanoma model. [] This effect may be linked to BMS-986205’s impact on myeloid-derived suppressor cells (MDSCs), which are important for TIL-B cell maintenance. []
Q5: What is the molecular formula and weight of BMS-986205?
A5: While the provided research papers do not explicitly state the molecular formula and weight, they mention that BMS-986205 contains a 6-fluoroquinoline moiety. [] Further information regarding specific structural details might be available in the patent literature or chemical databases.
Q6: How does the structure of BMS-986205 contribute to its potency and selectivity for IDO1?
A6: The conformational constraint imposed by the bicyclo[3.1.0]hexane core of BMS-986205 contributes to its potency. [] Further optimization, including lowering ClogP and strategic fluorine incorporation, has led to derivatives with improved potency and pharmacokinetic properties. [, ]
Q7: Have there been efforts to replace the quinoline moiety in BMS-986205, and if so, what alternatives have been explored?
A7: Researchers have explored replacing the potentially metabolizable quinoline in BMS-986205 with alternative aromatic systems. 2,3-Disubstituted pyridines have shown promise as suitable replacements. [] Additionally, imidazopyridine-containing compounds have demonstrated potent IDO1 inhibition. []
Q8: What is known about the pharmacokinetic profile of BMS-986205?
A8: BMS-986205 demonstrates high oral bioavailability in preclinical species. [] It exhibits low to moderate systemic clearance and a clear PK/PD relationship in preclinical models and patient samples. [, ] Researchers have identified a 150 mg QD human dose as potentially sufficient for maximal IDO1 inhibition based on preclinical data. []
Q9: How does BMS-986205 affect kynurenine levels in vivo?
A9: BMS-986205 effectively reduces kynurenine levels in both serum and tumor tissue. [, , ] Significant serum kynurenine reduction was observed at doses as low as 25 mg QD. [] Notably, intratumoral kynurenine reduction of up to 90% was reported in paired pre- and on-treatment samples. []
Q10: What in vitro models have been used to evaluate BMS-986205 activity?
A10: BMS-986205 has demonstrated potent cellular activity in various in vitro models, including:
- Suppressing kynurenine production in HEK293 cells overexpressing human IDO1 [, ]
- Inhibiting kynurenine production in IFNγ-stimulated HeLa cells [, , ]
- Restoring T-cell proliferation in mixed lymphocyte reactions with IDO1-expressing dendritic cells []
Q11: What in vivo models have been used to study BMS-986205?
A11: Preclinical efficacy of BMS-986205 has been investigated in various animal models, including:
- Human tumor xenograft models for assessing kynurenine reduction and PD activity []
- Syngeneic mouse models using IDO1-expressing B16F10 melanoma cells for evaluating target modulation []
- Mouse models of colon cancer (CT26 syngeneic model and azoxymethane/dextran sulfate sodium-induced model) []
- Unilateral ureteral obstruction (UUO) model in mice for studying renal fibrosis []
Q12: What clinical trials have been conducted with BMS-986205?
A12: BMS-986205 has been evaluated in several clinical trials, including:
- Phase I/IIa CA017-003 (NCT02658890): Investigated BMS-986205 combined with nivolumab in patients with advanced cancers. [, , ]
- Phase I/II trial (NCT03695250): Assessed BMS-986205 and nivolumab as first-line therapy for hepatocellular carcinoma. []
- Phase 3 ENERGIZE trial (NCT03661320): Evaluated neoadjuvant chemotherapy with or without BMS-986205 and nivolumab in muscle-invasive bladder cancer. [, ]
- Phase 2 CheckMate 9UT trial (NCT03519256): Studied BMS-986205 in combination with nivolumab and/or BCG in BCG-unresponsive, high-risk, non-muscle-invasive bladder cancer. []
Q13: Has BMS-986205 demonstrated clinical activity in specific tumor types?
A13: Clinical trials have shown promising activity for BMS-986205 in combination with nivolumab in:
- Advanced bladder cancer, particularly in immunotherapy-naïve patients [, , ]
- Cervical cancer []
- A subset of patients with hepatocellular carcinoma []
Q14: What is the safety profile of BMS-986205 in clinical trials?
A14: BMS-986205 has generally been well-tolerated in clinical trials, both as monotherapy and in combination with nivolumab. [, , , , ] Most treatment-related adverse events were Grade 1/2. [] The frequency and severity of adverse events appear lower with the 100 mg dose of BMS-986205 compared to the 200 mg dose. [, ]
Q15: What analytical methods are used to measure BMS-986205 and its metabolites?
A15: Liquid chromatography-mass spectrometry (LC-MS/MS) is a key technique for quantifying BMS-986205, its metabolites, and for measuring tryptophan and kynurenine levels in biological samples. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B606214.png)

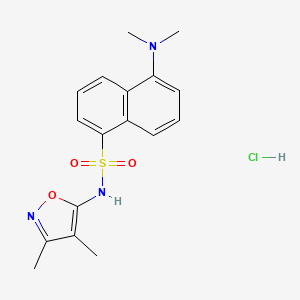
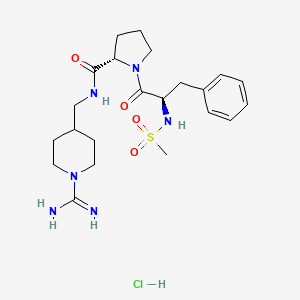


![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)
